1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt
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Overview
Description
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is a complex organic compound. It is known for its applications in various scientific fields due to its unique chemical structure and properties. This compound is often used as an anionic chromophore in capillary electrophoresis and as an anionic dopant for the polymerization of pyrrole .
Preparation Methods
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to produce naphthalenetrisulfonic acid
Chemical Reactions Analysis
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an anionic chromophore in capillary electrophoresis for the separation of complex mixtures.
Biology: Employed in the study of biological molecules due to its ability to form stable complexes with proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to form strong ionic bonds with positively charged molecules, while the azo groups enable it to participate in electron transfer reactions. These interactions can affect the stability and function of proteins and nucleic acids, making it useful in various biochemical applications .
Comparison with Similar Compounds
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is unique due to its complex structure and multiple functional groups. Similar compounds include:
1,3,6-Naphthalenetrisulfonic acid, sodium salt: A simpler derivative used in similar applications but lacks the additional functional groups.
7-Hydroxy-1,3,6-naphthalenetrisulfonic acid trisodium salt: Another derivative with a hydroxyl group, used in similar applications but with different reactivity
Properties
CAS No. |
75199-17-6 |
---|---|
Molecular Formula |
C43H30Cl2N18Na6O21S6 |
Molecular Weight |
1536.1 g/mol |
IUPAC Name |
hexasodium;7-[[2-(carbamoylamino)-4-[[4-[[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-hydroxypropyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C43H36Cl2N18O21S6.6Na/c44-36-54-40(58-42(56-36)50-19-1-3-26(28(9-19)52-38(46)65)60-62-30-13-24-17(7-34(30)89(79,80)81)5-22(85(67,68)69)11-32(24)87(73,74)75)48-15-21(64)16-49-41-55-37(45)57-43(59-41)51-20-2-4-27(29(10-20)53-39(47)66)61-63-31-14-25-18(8-35(31)90(82,83)84)6-23(86(70,71)72)12-33(25)88(76,77)78;;;;;;/h1-14,21,64H,15-16H2,(H3,46,52,65)(H3,47,53,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H2,48,50,54,56,58)(H2,49,51,55,57,59);;;;;;/q;6*+1/p-6 |
InChI Key |
HEVSJAAQDPFOEQ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NCC(CNC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)O)Cl)NC(=O)N)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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